

An In-depth Technical Guide to Diethyl Methylphosphonate (CAS 683-08-9)

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Compound of Interest

Compound Name: Diethyl methylphosphonate

Cat. No.: B1201941

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **diethyl methylphosphonate** (CAS 683-08-9), a versatile organophosphorus compound with significant applications in organic synthesis, materials science, and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, and key applications, including its role as a precursor for flame retardants and in the synthesis of biologically active molecules. Detailed experimental methodologies, safety and handling procedures, and spectral data are presented to support researchers in their laboratory work.

Physicochemical Properties

Diethyl methylphosphonate is a colorless liquid with a molecular formula of $C_5H_{13}O_3P$ and a molecular weight of 152.13 g/mol .^{[1][2]} It is partly miscible with water and sinks in it.^[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Diethyl Methylphosphonate**

Property	Value	Reference(s)
CAS Number	683-08-9	[1][2]
Molecular Formula	C ₅ H ₁₃ O ₃ P	[1][2]
Molecular Weight	152.13 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	194 °C (lit.)	[1][4]
Density	1.041 g/mL at 25 °C (lit.)	[1][4]
Refractive Index (n _{20/D})	1.414 (lit.)	[1][4]
Flash Point	75 °C (167 °F) - closed cup	[1]
Solubility in Water	Partly miscible	[3]
InChI Key	NYYLZXREFNYPKB-UHFFFAOYSA-N	[1][4]
SMILES String	CCOP(C)(=O)OCC	[4]

Synthesis and Purification

The synthesis of **diethyl methylphosphonate** is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Experimental Protocol: Michaelis-Arbuzov Synthesis of Diethyl Methylphosphonate

This protocol is a general representation of the classical, uncatalyzed Michaelis-Arbuzov reaction.

Materials:

- Triethyl phosphite
- Methyl iodide

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine triethyl phosphite (1.2 equivalents) and methyl iodide (1 equivalent).
- Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction is exothermic and may require initial heating to initiate, after which the rate of addition of the alkyl halide can be used to control the reaction temperature.
- Monitor the reaction progress by TLC or ^{31}P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Purify the product by vacuum distillation to remove the ethyl iodide byproduct and any unreacted starting materials. The desired **diethyl methylphosphonate** is a colorless oil.

Purification:

- Vacuum Distillation: The crude product can be purified by fractional distillation under reduced pressure. The boiling point of **diethyl methylphosphonate** is approximately 115-119°C at 9 mmHg.[5] It is crucial to use a vacuum distillation setup with a fractionating column to achieve high purity.

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Key Applications and Experimental Protocols

Diethyl methylphosphonate is a valuable intermediate in various chemical syntheses.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high (E)-stereoselectivity from aldehydes or ketones and phosphonate carbanions.^[6]

Materials:

- **Diethyl methylphosphonate**
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of **diethyl methylphosphonate** (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
- Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

- Carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3 times).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure and purify the resulting alkene by flash column chromatography.

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Flame Retardants

Organophosphorus compounds, including **diethyl methylphosphonate**, are effective flame retardants for a variety of polymers, such as polyurethane foams.[7][8] They can act in both the gas phase and the condensed phase to inhibit combustion.

In the gas phase, phosphorus-containing compounds can scavenge flame-propagating radicals ($\text{H}\cdot$ and $\text{OH}\cdot$). In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.

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Synthesis of Biologically Active Molecules

Diethyl methylphosphonate serves as a precursor in the synthesis of various biologically active compounds, including acyclic nucleoside phosphonates with antiviral properties and pyridone alkaloids with neuritogenic activity.[4][9][10]

Acyclic nucleoside phosphonates are a class of antiviral agents. The synthesis often involves the coupling of a modified nucleobase with a side chain derived from a phosphonate.

While a specific signaling pathway for compounds directly derived from **diethyl methylphosphonate** is not extensively detailed in the available literature, the neuritogenic

activity of pyridone alkaloids suggests potential interaction with pathways involved in neuronal growth and differentiation. Alkaloids, in general, are known to modulate various signaling pathways in the central nervous system, including those related to neuroinflammation and oxidative stress.[11] Further research is needed to elucidate the precise mechanisms of action for pyridone alkaloids synthesized using **diethyl methylphosphonate**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of **diethyl methylphosphonate**.

Typical GC-MS Parameters:

- Column: A non-polar or medium-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, DB-5MS), is commonly used.
- Injector Temperature: 250-280 °C.
- Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV is typically used. The mass spectrum will show characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of **diethyl methylphosphonate**.

Typical NMR Parameters:

- ^1H NMR (in CDCl_3):
 - Triplet corresponding to the methyl protons of the ethyl groups.
 - Doublet of quartets for the methylene protons of the ethyl groups due to coupling with both the methyl protons and the phosphorus atom.

- Doublet for the methyl protons directly attached to the phosphorus atom.
- ^{13}C NMR (in CDCl_3):
 - Signal for the methyl carbons of the ethyl groups.
 - Signal for the methylene carbons of the ethyl groups, showing coupling to phosphorus.
 - Signal for the methyl carbon attached to phosphorus, showing a large one-bond coupling to phosphorus.
- ^{31}P NMR (in CDCl_3 , referenced to 85% H_3PO_4):
 - A single resonance, typically a multiplet due to coupling with the protons of the ethyl and methyl groups. Proton decoupling will simplify this to a singlet. The chemical shift is a characteristic value for this compound.[\[12\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in **diethyl methylphosphonate**.

Sample Preparation:

- A thin film of the neat liquid between two KBr or NaCl plates.

Characteristic IR Absorptions:

- P=O stretch: A strong absorption band typically in the region of $1250\text{-}1200\text{ cm}^{-1}$.
- P-O-C stretch: Strong absorptions in the $1170\text{-}950\text{ cm}^{-1}$ region.
- C-H stretches: Absorptions in the $3000\text{-}2850\text{ cm}^{-1}$ region.

Safety and Handling

Diethyl methylphosphonate is considered a hazardous substance.[\[3\]](#) It is irritating to the eyes, respiratory system, and skin.[\[3\]](#)

Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.[\[3\]](#)
- Avoid all personal contact, including inhalation of vapors.[\[3\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[3\]](#)
- Keep away from ignition sources as it is a combustible liquid.[\[3\]](#)
- Do not eat, drink, or smoke when handling.[\[3\]](#)

Storage:

- Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[\[3\]](#)
- Store away from incompatible materials such as strong oxidizing agents and strong bases.[\[13\]](#)

Disposal:

- Dispose of waste in accordance with local, state, and federal regulations.[\[3\]](#) This may involve incineration at an approved site.[\[3\]](#)

Conclusion

Diethyl methylphosphonate is a valuable and versatile chemical intermediate with a broad range of applications. This guide has provided a detailed overview of its properties, synthesis, key reactions, and analytical methods, along with essential safety information. The experimental protocols and diagrams are intended to serve as a practical resource for researchers in the fields of chemistry and drug development. Further investigation into the biological signaling pathways of compounds derived from **diethyl methylphosphonate** will undoubtedly open up new avenues for its application in medicinal chemistry.

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